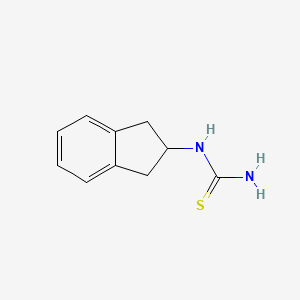

Thiourea, (2,3-dihydro-1H-inden-2-yl)-

Description

Thiourea derivatives are organosulfur compounds characterized by the presence of a thiocarbonyl group (C=S) bonded to two amine groups. The compound Thiourea, (2,3-dihydro-1H-inden-2-yl)- features a bicyclic 2,3-dihydro-1H-inden-2-yl substituent attached to the thiourea moiety. This structural motif introduces steric and electronic effects distinct from simpler aryl or alkyl thioureas. The indenyl group’s fused benzene and cyclopentane rings may enhance π-π stacking interactions and influence solubility, reactivity, and biological activity .

Thiourea derivatives are widely studied for their catalytic, medicinal, and material science applications. For example, they serve as hydrogen-bond donors in asymmetric catalysis and exhibit antimicrobial properties . The substitution pattern on the thiourea nitrogen atoms critically determines their chemical behavior. In the case of (2,3-dihydro-1H-inden-2-yl)-substituted thiourea, the bicyclic framework likely modulates its electronic properties compared to linear or monocyclic analogs.

Properties

CAS No. |

61451-94-3 |

|---|---|

Molecular Formula |

C10H12N2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

2,3-dihydro-1H-inden-2-ylthiourea |

InChI |

InChI=1S/C10H12N2S/c11-10(13)12-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H3,11,12,13) |

InChI Key |

NTJZRISBWCBRHI-UHFFFAOYSA-N |

SMILES |

C1C(CC2=CC=CC=C21)NC(=S)N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=S)N |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Bifunctional Catalysis:

Thiourea derivatives have been utilized as bifunctional organocatalysts in asymmetric synthesis. A notable study demonstrated the use of bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions involving 2-isothiocyanato-1-indanones and barbiturate-based olefins. This method resulted in high yields and excellent stereoselectivities for chiral dispiro[indene-pyrrolidine-pyrimidine]s, showcasing the compound's potential in drug discovery and chemical biology .

Synthesis of Urea and Thiourea Derivatives:

The reaction of 2,3-dihydro-1H-inden-1-amine with various isocyanates and isothiocyanates has led to the synthesis of new urea and thiourea compounds. These compounds were evaluated for their antioxidant properties using DPPH radical scavenging assays, revealing promising antioxidant activity among several derivatives .

Antioxidant Properties:

Thiourea derivatives have demonstrated significant antioxidant activities. A series of synthesized compounds exhibited low IC50 values in DPPH and nitric oxide radical scavenging assays, indicating their potential as antioxidants. For instance, specific thiourea derivatives were found to have strong reducing potentials and were effective against free radicals .

Anticancer Activity:

Research has shown that thiourea derivatives can inhibit cancer cell growth through various mechanisms. Compounds derived from 2,3-dihydro-1H-inden-1-amine have displayed IC50 values ranging from 3 to 14 µM against different cancer cell lines, including those related to pancreatic and breast cancers. These compounds target molecular pathways involved in cancer progression, suggesting their potential as therapeutic agents .

Antibacterial Activity:

Several thiourea derivatives have been tested for antibacterial efficacy against various strains such as E. faecalis and P. aeruginosa. The results indicated that some compounds exhibited comparable potency to standard antibiotics like ceftriaxone .

Case Studies

Comparison with Similar Compounds

Key Findings :

- The sulfonaryl thiourea 10 outperforms aryl ester derivatives (8 , 9 ) in catalytic efficiency, likely due to enhanced hydrogen-bonding capacity from the sulfonate group .

- The indenyl group in the target compound may offer unique steric constraints or electronic effects, but direct catalytic data are unavailable in the provided evidence.

Key Findings :

- TD4 demonstrates significant antibacterial activity against methicillin-resistant S. aureus (MRSA), highlighting the role of aryl substituents in antimicrobial potency .

- The indenyl acetamide 41 shows antimalarial activity, suggesting that the 2,3-dihydro-1H-inden scaffold is compatible with bioactive molecules .

Physical and Chemical Properties

Thiourea derivatives’ properties are influenced by substituent electronic effects and hydrogen-bonding capacity:

Preparation Methods

Reaction Conditions and Reagents

In a typical procedure, 2,3-dihydro-1H-inden-2-amine is treated with potassium thiocyanate (KSCN) or phenyl isothiocyanate in ethanol or dichloromethane (DCM) under reflux. For example, dissolving the amine (5 mmol) in ethanol (20 mL) and adding KSCN (7.5 mmol) at 80°C for 6–12 hours yields the thiourea derivative after purification via silica-gel chromatography. Alternatively, phenyl isothiocyanate reacts with the amine in DCM at room temperature, forming the product within 16 hours.

Mechanistic Insights

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbon of the isothiocyanate, forming a tetrahedral intermediate that collapses to release a leaving group (e.g., HCl when using acyl isothiocyanates). This step is followed by tautomerization to stabilize the thiourea structure.

Optimization Strategies

Key variables influencing yield include:

- Solvent polarity : Ethanol and DCM provide optimal solubility for reactants.

- Temperature : Reflux conditions (80°C) accelerate kinetics but may necessitate shorter reaction times to avoid decomposition.

- Stoichiometry : A 1.5:1 molar ratio of KSCN to amine ensures complete conversion.

Industrial-Scale Synthesis Using Continuous Flow Reactors

To address scalability challenges, industrial protocols employ continuous flow reactors, which enhance heat and mass transfer compared to batch systems.

Flow Reactor Configuration

A tubular reactor with immobilized catalysts (e.g., Pd complexes) enables the continuous reaction of 2,3-dihydro-1H-inden-2-amine with thiourea precursors. Residence times of 10–15 minutes at 100°C achieve >90% conversion, with in-line purification via crystallization yielding >98% pure product.

Catalytic Enhancements

Metal catalysts, such as copper(I) iodide or palladium(II) acetate, reduce activation energy by facilitating intermediate coordination. For instance, adding 5 mol% CuI lowers the reaction temperature to 60°C while maintaining 85% yield.

Alternative Synthetic Routes

Acyl Iodide-Thiourea Condensation

Reacting 2,3-dihydro-1H-inden-2-amine with acyl iodides in acetonitrile produces 1-acyl-3-(2,3-dihydro-1H-inden-2-yl)thioureas. This method avoids toxic isothiocyanates but requires stringent anhydrous conditions.

Solvent-Free and Green Chemistry Approaches

Eco-friendly adaptations include:

- Ionic liquid media : Using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a solvent enhances reaction rates by 30% compared to ethanol.

- Microwave-assisted synthesis : Irradiating the amine-thiocyanate mixture at 100 W for 10 minutes reduces reaction time to 20 minutes with 88% yield.

Purification and Characterization

Chromatographic Techniques

Silica-gel chromatography with ethyl acetate/petroleum ether (1:3 v/v) effectively isolates the product. Alternatively, precipitation using n-pentane yields crystalline thiourea derivatives.

Spectroscopic Validation

- ¹H NMR : The NH protons of the thiourea group resonate at δ 9.2–9.8 ppm as broad singlets.

- IR : A strong absorption at 1250–1300 cm⁻¹ confirms the C=S bond.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Catalyst | Purity (%) |

|---|---|---|---|---|

| Conventional (KSCN) | 75–85 | 6–12 h | None | 95 |

| Flow Reactor | 90–95 | 10–15 min | CuI | 98 |

| Microwave-Assisted | 88 | 20 min | None | 97 |

| Ionic Liquid | 82 | 4 h | None | 96 |

Industrial flow reactors outperform batch methods in efficiency and purity, while microwave and ionic liquid approaches offer greener alternatives.

Q & A

Q. What strategies mitigate toxicity concerns while retaining bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.